1,4-Dibutoxybutane
Overview
Description
1,4-Dibutoxybutane is an organic compound with the molecular formula C₁₂H₂₆O₂. It is a colorless liquid that is primarily used as a solvent and an intermediate in organic synthesis. The compound is characterized by its two butoxy groups attached to a central butane chain, making it a member of the ether family.
Preparation Methods
1,4-Dibutoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods often involve the Guerbet condensation of n-butanol, which is a green route to produce 2-ethylhexanol. During this process, 1,1-dibutoxybutane is formed as an intermediate, which can then be hydrolyzed to yield this compound .
Chemical Reactions Analysis
1,4-Dibutoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid derivatives.
Reduction: Reduction reactions can yield butanol derivatives.
Substitution: The butoxy groups can be substituted with other functional groups using reagents like halogens or acids.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dibutoxybutane has several applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and as a reagent in the preparation of biological samples.
Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-dibutoxybutane involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its butoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the reactivity and stability of the compounds it interacts with .
Comparison with Similar Compounds
1,4-Dibutoxybutane can be compared with other similar compounds such as:
1,1-Dibutoxybutane: This compound has a similar structure but with both butoxy groups attached to the same carbon atom. .
1,4-Butanediol: This compound is a precursor to this compound and is used in the production of plastics, elastic fibers, and polyurethanes.
Butyl Ether: This compound is another ether with similar solvent properties but different reactivity due to its simpler structure.
This compound is unique due to its specific structure, which provides distinct solvent properties and reactivity patterns compared to its analogs.
Properties
IUPAC Name |
1,4-dibutoxybutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRVHUGUGAVJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCCOCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283176 | |
Record name | 1,4-dibutoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4161-40-4 | |
Record name | NSC30233 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dibutoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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